molecular formula C12H11ClO3S B13874023 (2-Chloronaphthalen-1-yl)methyl methanesulfonate

(2-Chloronaphthalen-1-yl)methyl methanesulfonate

Cat. No.: B13874023
M. Wt: 270.73 g/mol
InChI Key: MCAXKUYGZDRZHF-UHFFFAOYSA-N
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Description

(2-Chloronaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorinated naphthalene ring and a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloronaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-chloronaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Chloronaphthalene+Methanesulfonyl chlorideBase(2-Chloronaphthalen-1-yl)methyl methanesulfonate\text{2-Chloronaphthalene} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 2-Chloronaphthalene+Methanesulfonyl chlorideBase​(2-Chloronaphthalen-1-yl)methyl methanesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloronaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction: The chlorinated naphthalene ring can be reduced to form the corresponding naphthalene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted naphthalene derivatives.

    Oxidation: The major products are naphthoquinones or other oxidized naphthalene derivatives.

    Reduction: The major products are the reduced naphthalene derivatives.

Scientific Research Applications

(2-Chloronaphthalen-1-yl)methyl methanesulfonate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • **Medicinal Chemistry

Properties

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

(2-chloronaphthalen-1-yl)methyl methanesulfonate

InChI

InChI=1S/C12H11ClO3S/c1-17(14,15)16-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8H2,1H3

InChI Key

MCAXKUYGZDRZHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

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